molecular formula C18H18N2O4S B2860364 (2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421443-00-6

(2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2860364
CAS No.: 1421443-00-6
M. Wt: 358.41
InChI Key: PSMTZJPMVNIMTO-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The research into similar compounds often involves the synthesis of complex molecules with potential biological activities. For example, the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, described by Woulfe and Miller (1985), demonstrates the complexity of creating new molecules with potential antimicrobial properties, predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

Pharmacological Evaluation

Compounds like the one could potentially serve as key intermediates for producing pharmacologically active molecules. For instance, Abbas et al. (2017) synthesized symmetrical aryl linked bis-iminothiazolidinones, which were evaluated for their inhibitory efficacy against monoamine oxidase enzymes, highlighting their potential in treating neurodegenerative disorders like Parkinson's disease (Abbas et al., 2017).

Antimicrobial and Antioxidant Studies

Further, Rashmi et al. (2014) conducted synthesis, antimicrobial, antioxidant, and docking studies of related compounds, showcasing the methodological approaches to evaluating the biological properties of such molecules. These studies underscore the broad spectrum of scientific research applications ranging from the development of new antibiotics to antioxidants (Rashmi et al., 2014).

Chemical Characterization and Properties

The electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, as researched by Danielmeier et al. (1996), provides insights into the chemical properties and reactions that could be relevant for the compound , especially in terms of synthesizing key building blocks for dichiral β-amino alcohols (Danielmeier et al., 1996).

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-10-7-13(11(2)23-10)17(21)20-8-12(9-20)24-18-19-16-14(22-3)5-4-6-15(16)25-18/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMTZJPMVNIMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.